molecular formula O6Ti3 B082121 Trititanium oxide CAS No. 12035-95-9

Trititanium oxide

Cat. No. B082121
Key on ui cas rn: 12035-95-9
M. Wt: 79.87 g/mol
InChI Key: SOQBVABWOPYFQZ-UHFFFAOYSA-N
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Patent
US09034427B2

Procedure details

A titanium sulfate solution was prepared by dissolving titanium-containing ore in sulfuric acid. This titanium sulfate solution was hydrolyzed to give aqueous titanium oxide, and added to 100 parts by mass (in terms of TiO2) of this aqueous titanium oxide were 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate. The resulting mixture was heated in a laboratory rotary muffle furnace until the product temperature reached 1020° C. The resulting titanium dioxide fine particles were allowed to cool to room temperature and were observed on a transmission electron microscopic photograph that the particles were an anatase type and had an average primary particle diameter of 0.13 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ti:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9]>S(=O)(=O)(O)O>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[O-2:3].[Ti+4:1].[O-2:3] |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[O-2].[Ti+4].[O-2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09034427B2

Procedure details

A titanium sulfate solution was prepared by dissolving titanium-containing ore in sulfuric acid. This titanium sulfate solution was hydrolyzed to give aqueous titanium oxide, and added to 100 parts by mass (in terms of TiO2) of this aqueous titanium oxide were 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate. The resulting mixture was heated in a laboratory rotary muffle furnace until the product temperature reached 1020° C. The resulting titanium dioxide fine particles were allowed to cool to room temperature and were observed on a transmission electron microscopic photograph that the particles were an anatase type and had an average primary particle diameter of 0.13 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ti:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9]>S(=O)(=O)(O)O>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[O-2:3].[Ti+4:1].[O-2:3] |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[O-2].[Ti+4].[O-2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09034427B2

Procedure details

A titanium sulfate solution was prepared by dissolving titanium-containing ore in sulfuric acid. This titanium sulfate solution was hydrolyzed to give aqueous titanium oxide, and added to 100 parts by mass (in terms of TiO2) of this aqueous titanium oxide were 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate. The resulting mixture was heated in a laboratory rotary muffle furnace until the product temperature reached 1020° C. The resulting titanium dioxide fine particles were allowed to cool to room temperature and were observed on a transmission electron microscopic photograph that the particles were an anatase type and had an average primary particle diameter of 0.13 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ti:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9]>S(=O)(=O)(O)O>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[O-2:3].[Ti+4:1].[O-2:3] |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[O-2].[Ti+4].[O-2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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